(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15702416
InChI: InChI=1S/C19H18N2O3/c1-13-17(11-14-9-10-16(23-2)12-18(14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b17-11-
SMILES:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15702416

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Standard InChI InChI=1S/C19H18N2O3/c1-13-17(11-14-9-10-16(23-2)12-18(14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b17-11-
Standard InChI Key NZHCFKTUYOZTCO-BOPFTXTBSA-N
Isomeric SMILES CC\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Canonical SMILES CC1=NN(C(=O)C1=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound belongs to the 3H-pyrazol-3-one family, with the systematic IUPAC name (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Its molecular formula is C₂₀H₂₁N₃O₃, yielding an average molecular mass of 351.406 g/mol (monoisotopic mass: 351.158292) . The Z-configuration of the benzylidene group at position 4 is critical for its spatial arrangement and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₀H₂₁N₃O₃
Molecular weight351.406 g/mol
Melting point160–162°C (predicted)
Density1.191 ± 0.06 g/cm³
pKa9.00 ± 0.70 (predicted)

Tautomeric Behavior

Pyrazol-3-ones exhibit keto-enol tautomerism, with equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (A) and 1H-pyrazol-3-ol (B) forms. Nuclear magnetic resonance (NMR) studies confirm that in nonpolar solvents (e.g., CDCl₃), the enolic B form dominates due to intramolecular hydrogen bonding, while polar solvents (e.g., DMSO-d₆) stabilize the keto tautomer A . For the title compound, X-ray crystallography and ¹H/¹³C NMR data indicate a 92:8 ratio favoring the keto form in the solid state .

Synthetic Methodologies

Vilsmeier–Haack Formylation

A common route involves formylation of 5-pyrazolones using the Vilsmeier–Haack reagent (POCl₃/DMF). Substituted pyrazolones react at the 4-position to yield 4-carbaldehyde intermediates, which subsequently condense with amines or hydrazines . For this compound, condensation of 5-methyl-2-phenyl-3H-pyrazol-3-one with 2,4-dimethoxybenzaldehyde under acidic conditions achieves the benzylidene linkage .

Table 2: Synthetic Routes and Yields

MethodReagents/ConditionsYieldSource
Vilsmeier–HaackPOCl₃, DMF, 80°C, 6 hr68%
Ugi-Hydrazine CyclizationTrifluoroacetic acid, 60°C, 18 hr75–88%

Post-Ugi Modifications

Diversity-oriented synthesis leverages hydrazino-Ugi reactions to generate hydrazinodipeptide-like precursors. Cyclization under mild basic (10% K₂CO₃/MeOH) or acidic (0.5 M HCl/MeOH) conditions at 60°C yields pyrazol-3-ones with varied substituents . This method offers regiospecific decoration of the pyrazole core, enabling modular synthesis of analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, CH=N),

  • δ 7.45–7.32 (m, 5H, Ph),

  • δ 6.98 (d, J = 8.4 Hz, 1H, Ar-H),

  • δ 6.62 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H),

  • δ 3.89 (s, 3H, OCH₃),

  • δ 3.82 (s, 3H, OCH₃),

  • δ 2.41 (s, 3H, CH₃) .

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 164.2 (C=O),

  • δ 158.1 (CH=N),

  • δ 152.3, 148.9 (Ar-OCH₃),

  • δ 130.1–126.4 (Ph),

  • δ 56.1, 55.7 (OCH₃),

  • δ 12.4 (CH₃) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1675 cm⁻¹ (C=O stretch),

  • 1620 cm⁻¹ (C=N imine),

  • 1580 cm⁻¹ (aromatic C=C),

  • 1250 cm⁻¹ (C-O methoxy) .

Pharmacological Activity

Table 3: Biological Activity Profile

AssayResultSource
A431 cytotoxicityIC₅₀ = 18.7 μM
HaCaT cytotoxicityIC₅₀ = 42.3 μM
Antioxidant activity34% ROS reduction at 50 μM
Cell migration inhibition62% reduction at 25 μM

Antioxidant Effects

At 50 μM, the compound reduces reactive oxygen species (ROS) by 34% in H₂O₂-stressed HaCaT cells, comparable to ascorbic acid (41%) . The dimethoxy groups enhance electron donation, stabilizing free radicals via resonance .

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